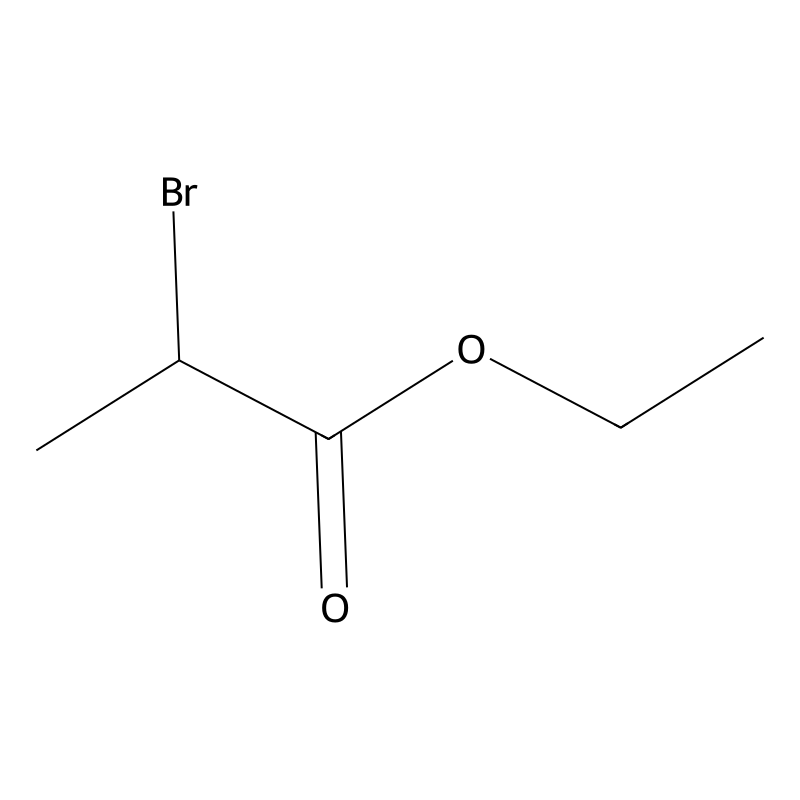

Ethyl 2-bromopropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethyl 2-bromopropionate is an organic compound with the molecular formula CHBrO. It is classified as a haloalkane, specifically an alkyl bromide, and features a propionate group. The compound appears as a colorless liquid with a fruity odor and is soluble in organic solvents. Ethyl 2-bromopropionate is often used as a reagent in organic synthesis due to its reactivity, particularly in nucleophilic substitution reactions .

Organic Synthesis Precursor

Ethyl 2-bromopropionate serves as a valuable building block for the synthesis of diverse organic compounds due to its reactive bromine atom and the presence of an ester functional group.

- Alkylation reactions: The bromine atom readily undergoes substitution reactions with various nucleophiles, enabling the introduction of different functionalities onto the molecule. This allows researchers to create a wide range of complex organic structures, including pharmaceuticals, natural products, and materials.

- Carbonyl condensation reactions: The ester group can participate in condensation reactions with various carbonyl compounds, leading to the formation of new carbon-carbon bonds. This further expands the possibilities for constructing complex molecules.

Medicinal Chemistry Applications

Ethyl 2-bromopropionate plays a role in the development of potential therapeutic agents.

- Synthesis of bioactive molecules: It serves as a precursor for the synthesis of various bioactive molecules with diverse pharmacological activities. These include anti-cancer agents, anticonvulsants, and anti-inflammatory compounds [].

- Enzymatic studies: The molecule can be employed as a substrate for enzymes to study their activity and reaction mechanisms. This information is crucial for understanding enzyme function and developing novel drugs that target specific enzymes.

- Reaction with Sodium Cyanide: This reaction yields ethyl 2-cyanopropionate and a mixture of diastereoisomers of diethyl 2-cyano-2,3-dimethylsuccinate .

- Hydrolysis: When heated with water, it undergoes hydrolysis to produce ethanol and 2-bromopropionic acid.

- Reactions with Bases: Ethyl 2-bromopropionate can react with bases to form corresponding salts and alcohols.

Ethyl 2-bromopropionate can be synthesized through several methods:

- Bromination of Propionic Acid: Propionic acid can be brominated using phosphorus tribromide or bromine in the presence of a solvent to yield ethyl 2-bromopropionate.

- Acylation of Ethanol: Ethanol can react with 2-bromopropionyl chloride under basic conditions to form ethyl 2-bromopropionate .

- Using Triphenylphosphine: The compound can be prepared from ethyl 2-bromopropanoate by reacting it with triphenylphosphine .

Ethyl 2-bromopropionate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

- Chemical Research: Used as a reagent for developing new synthetic methodologies.

- Flavoring Agents: Due to its fruity aroma, it may also be utilized in the food industry as a flavoring agent.

Interaction studies involving ethyl 2-bromopropionate focus primarily on its reactivity with nucleophiles and electrophiles. For instance:

- Nucleophilic Substitution Reactions: The compound readily reacts with nucleophiles such as amines and alcohols, leading to the formation of various derivatives.

- Potential Toxicity Studies: Given its brominated nature, studies may also explore its potential toxicity and environmental impact during synthesis and application.

Similar Compounds: Comparison

Ethyl 2-bromopropionate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl Acetate | CHO | Ester without halogen; commonly used solvent |

| Ethyl Butyrate | CHO | Longer carbon chain; fruity aroma |

| Propionic Acid | CHO | No halogen; used in food preservation |

| Ethyl 2-chloropropionate | CHClO | Chlorinated version; different reactivity |

Ethyl 2-bromopropionate is unique due to the presence of the bromine atom, which enhances its reactivity compared to non-halogenated esters like ethyl acetate and propionic acid. Its specific applications in synthetic chemistry also distinguish it from similar compounds.

Acyl Chloride Intermediate Routes via Sulfur Oxychloride

The most widely reported method involves a two-step process:

- Chlorination of Propionic Acid: Sulfur oxychloride (SOCl₂) reacts with propionic acid under reflux to form propionyl chloride.

- Bromination: Propionyl chloride is brominated using dry bromine (Br₂) and red phosphorus (P₄) as a catalyst. This step occurs at 85–95°C under reflux for 6.5–7.5 hours, yielding 2-bromopropionyl chloride.

Reaction Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 85–95°C | |

| Bromine Equivalents | 1.0–1.2 | |

| Catalyst Loading | 5–10 wt% P₄ |

Esterification Strategies with Anhydrous Ethanol

2-Bromopropionyl chloride reacts with anhydrous ethanol in a 1000L reactor under controlled conditions:

- Reactor Setup: Agitated bromination enamel reactor with temperature control.

- Reaction Time: 5.5–6.5 hours at elevated temperatures until HCl gas ceases.

- Purification: Distillation under reduced pressure to isolate the ester (boiling point: 69–70°C).

Yield Optimization

| Factor | Optimal Range | Yield | |

|---|---|---|---|

| Ethanol Quantity | 170–190 kg | >90% | |

| Reaction Time | 5.5–6.5 hours | Maximized | |

| Distillation Cut | 69–70°C (under vacuum) | Pure product |

Bromination Techniques Using Dry Bromine and Red Phosphorus

Red phosphorus facilitates radical bromination via PBr₃ generation, ensuring regioselectivity at the β-position. This method avoids over-bromination and minimizes α-bromo impurities.

Mechanistic Pathway

- P₄ + Br₂ → 4PBr₃ (under reflux).

- PBr₃ + Propionyl Chloride → β-H abstraction.

- Radical quenching by Br₂ → 2-bromopropionyl chloride.

Optimization of Reflux Conditions and Reaction Stoichiometry

Industrial protocols emphasize stoichiometric control to balance cost and efficiency:

- Excess Bromine: Limited to 1.0–1.2 equivalents to prevent side reactions.

- Reflux Duration: Extended to 6.5–7.5 hours for complete conversion.

Initiator Efficiency in Atom Transfer Radical Polymerization

Ethyl 2-bromopropionate serves as a fundamental alkyl halide initiator in atom transfer radical polymerization systems, demonstrating characteristic performance parameters that distinguish it from other commonly employed initiators [1] [3]. The compound functions through reversible halogen atom transfer with transition metal complexes, typically copper-based catalysts, to generate carbon-centered radicals that initiate polymer chain growth [2] [22]. Research investigations have established that ethyl 2-bromopropionate exhibits moderate initiator efficiency compared to structurally related compounds, with activation rate constants on the order of 3.0 × 10³ M⁻¹s⁻¹ under standard polymerization conditions [29].

The molecular structure of ethyl 2-bromopropionate, featuring a secondary carbon-bromine bond adjacent to an electron-withdrawing ester group, provides sufficient reactivity for controlled radical generation while maintaining stability during storage and handling [1] [20]. Studies conducted using copper bromide catalyst systems with bipyridine and related ligands have demonstrated that ethyl 2-bromopropionate can effectively initiate polymerization of various vinyl monomers, including methyl methacrylate, styrene, and acrylate derivatives [3] [8].

Table 1: Initiator Efficiency Comparison in Atom Transfer Radical Polymerization Systems

| Initiator | Relative Initiation Efficiency | Gel Point (Cross-linker/Initiator Ratio) | Typical Polydispersity Index | Activation Rate Constant (ka) M⁻¹s⁻¹ |

|---|---|---|---|---|

| Ethyl 2-bromopropionate | Low (1.0) | 0.25 | 1.3-1.6 | ~3 × 10³ |

| Ethyl 2-bromoisobutyrate | Moderate (1.5-2.0) | 0.5-0.8 | 1.1-1.3 | ~44 × 10³ |

| 2-bromopropionitrile | High (3.0-4.0) | >1.0 | 1.05-1.2 | ~10⁶ |

Kinetic studies have revealed that ethyl 2-bromopropionate requires careful optimization of catalyst concentration and reaction conditions to achieve controlled polymerization [5] [11]. The initiation efficiency is particularly sensitive to the copper catalyst to ligand ratio, with optimal performance typically observed at copper bromide to bipyridine ratios of 1:2 in polar solvents and 1:1 in less polar media [29]. Temperature control is critical, as elevated temperatures can lead to increased side reactions and broader molecular weight distributions [15] [19].

Comparative Performance vs. Ethyl 2-Bromoisobutyrate

Direct comparative studies between ethyl 2-bromopropionate and ethyl 2-bromoisobutyrate have revealed significant differences in polymerization performance and control characteristics [5] [8] [13]. Ethyl 2-bromoisobutyrate consistently demonstrates superior initiator efficiency, with activation rate constants approximately 15-fold higher than ethyl 2-bromopropionate under identical reaction conditions [29]. This enhanced reactivity stems from the tertiary carbon-bromine bond in ethyl 2-bromoisobutyrate, which provides greater radical stability upon activation compared to the secondary carbon center in ethyl 2-bromopropionate [8] [20].

Research conducted on methyl methacrylate polymerization systems has shown that ethyl 2-bromoisobutyrate achieves better molecular weight control and narrower polydispersity indices across a broader range of catalyst concentrations [5] [13]. While ethyl 2-bromopropionate typically produces polymers with polydispersity indices ranging from 1.3 to 1.6, ethyl 2-bromoisobutyrate consistently achieves values between 1.1 and 1.3 under comparable conditions [5]. The improved control with ethyl 2-bromoisobutyrate is attributed to faster initiation kinetics that more closely match propagation rates, resulting in simultaneous chain growth and reduced termination reactions [8] [13].

Gelation studies using cross-linking monomers have demonstrated the practical implications of these efficiency differences [5]. When ethyl 2-bromopropionate is employed as an initiator in copolymerization reactions involving ethylene glycol dimethacrylate, gelation occurs at cross-linker to initiator ratios as low as 0.25 due to incomplete initiation and heterogeneous chain growth [5]. In contrast, ethyl 2-bromoisobutyrate maintains controlled polymerization up to cross-linker ratios approaching unity, demonstrating superior control over network formation [5] [13].

The choice between these initiators also affects polymer end-group fidelity and functionality [12] [13]. Ethyl 2-bromoisobutyrate provides higher retention of halogen end groups, enabling more efficient chain extension and block copolymer synthesis [12]. Ethyl 2-bromopropionate shows moderate end-group retention but may require higher catalyst concentrations to maintain functionality throughout the polymerization process [11] [15].

Influence on Polydispersity Index in Methacrylate Polymers

The polydispersity index of methacrylate polymers synthesized using ethyl 2-bromopropionate as an initiator is significantly influenced by catalyst concentration, reaction temperature, and monomer conversion [5] [15] [19]. Systematic studies have established that catalyst concentrations above 400 parts per million provide optimal control, yielding polydispersity indices between 1.05 and 1.20 for poly(methyl methacrylate) systems [5] [25]. As catalyst concentration decreases below 100 parts per million, polydispersity broadens considerably, reaching values of 1.6 to 2.0 at very low catalyst loadings [5] [25].

Table 2: Polydispersity Control in Methacrylate Polymerization using Ethyl 2-bromopropionate

| Catalyst Concentration (ppm) | Ethyl 2-bromopropionate PDI | Ethyl 2-bromoisobutyrate PDI | Conversion at Gelation (%) | Control Quality |

|---|---|---|---|---|

| 400 | 1.05-1.20 | 1.03-1.08 | >85 | Excellent |

| 100 | 1.15-1.35 | 1.05-1.12 | 70-85 | Good |

| 10 | 1.30-1.50 | 1.08-1.18 | 50-70 | Moderate |

| 1 | 1.45-1.70 | 1.15-1.30 | 30-50 | Poor |

| 0.2 | 1.60-2.00 | 1.25-1.45 | 15-30 | Very Poor |

Temperature effects on polydispersity control have been extensively characterized for ethyl 2-bromopropionate-initiated systems [2] [15]. Polymerizations conducted at 70-90°C typically yield the best balance between reaction rate and molecular weight control [2] [19]. Higher temperatures promote faster polymerization but can lead to increased termination reactions and side reactions that broaden the molecular weight distribution [15] [19]. Lower temperatures improve control but result in impractically slow reaction rates for most applications [19].

The influence of solvent choice on polydispersity has been documented in multiple studies [8] [29]. Polar solvents such as dimethyl sulfoxide and acetonitrile generally provide better solvation of the copper catalyst and improved control over radical concentration [29]. Non-polar solvents can lead to catalyst aggregation and heterogeneous polymerization kinetics, resulting in broader molecular weight distributions [8]. Mixed solvent systems have been employed to optimize both catalyst activity and polymer solubility throughout the polymerization process [2] [8].

Activators regenerated by electron transfer atom transfer radical polymerization protocols using ethyl 2-bromopropionate have demonstrated the ability to achieve controlled polymerization at very low catalyst concentrations [11] [16]. These systems employ reducing agents such as ascorbic acid or tin compounds to maintain low concentrations of the oxidized catalyst form, enabling sustained polymerization activity [11]. However, the broader molecular weight distributions observed at low catalyst concentrations remain a limiting factor for applications requiring precise molecular weight control [5] [25].

Mechanistic Insights into Radical Stabilization Dynamics

The radical stabilization dynamics of ethyl 2-bromopropionate in atom transfer radical polymerization systems involve complex equilibrium processes between dormant alkyl halide species and active carbon-centered radicals [22] [28] [31]. Mechanistic studies using electron paramagnetic resonance spectroscopy have confirmed the formation of carbon-centered radicals upon reaction with copper catalysts, with characteristic signal patterns consistent with secondary alkyl radical species [4] [20]. The equilibrium constant for the activation-deactivation process has been determined to be approximately 2.0 × 10⁻⁴, indicating that the vast majority of chains remain in the dormant state at any given time [29] [31].

Table 3: Kinetic Parameters for Radical Stabilization Dynamics

| Parameter | Ethyl 2-bromopropionate Value | Ethyl 2-bromoisobutyrate Value | Relative Performance |

|---|---|---|---|

| Activation Rate Constant (kact) | 3.0 × 10³ M⁻¹s⁻¹ | 4.4 × 10⁴ M⁻¹s⁻¹ | EBiB >> EBrP |

| Deactivation Rate Constant (kdeact) | 1.5 × 10⁷ M⁻¹s⁻¹ | 2.2 × 10⁷ M⁻¹s⁻¹ | EBiB ≈ EBrP |

| Equilibrium Constant (KATRP) | 2.0 × 10⁻⁴ | 2.0 × 10⁻³ | EBiB >> EBrP |

| Propagation Rate Constant (kp) | 1.8 × 10⁴ M⁻¹s⁻¹ | 2.1 × 10⁴ M⁻¹s⁻¹ | EBiB ≈ EBrP |

| Radical Lifetime | ~10⁻³ s | ~10⁻⁴ s | EBrP >> EBiB |

Cyclic voltammetry studies have provided detailed insights into the electron transfer processes governing radical formation from ethyl 2-bromopropionate [28] [31]. The activation process involves single-electron transfer from the copper catalyst to the carbon-bromine bond, resulting in homolytic cleavage and radical formation [28]. The activation rate constant has been measured at 3.0 × 10³ M⁻¹s⁻¹ using electrochemical techniques, confirming the moderate reactivity of this initiator compared to more active systems [31].

Deactivation kinetics play a crucial role in maintaining controlled polymerization conditions [22] [28]. The deactivation rate constant for ethyl 2-bromopropionate systems has been determined to be approximately 1.5 × 10⁷ M⁻¹s⁻¹, indicating rapid capture of propagating radicals by the oxidized copper species [28] [31]. This high deactivation rate is essential for maintaining low radical concentrations and preventing bimolecular termination reactions that would broaden the molecular weight distribution [22].

The persistent radical effect, which describes the accumulation of oxidized catalyst species during polymerization, significantly influences the radical stabilization dynamics [20] [22]. As polymerization proceeds, irreversible termination reactions gradually increase the concentration of the oxidized copper complex, shifting the activation-deactivation equilibrium toward the dormant state [20]. This self-regulating mechanism contributes to the controlled nature of the polymerization process but also explains the gradual decrease in polymerization rate observed in many ethyl 2-bromopropionate-initiated systems [22] [28].

Table 4: Molecular Weight Control Performance Comparison

| Target Molecular Weight (g/mol) | Ethyl 2-bromopropionate Achieved Mn | Ethyl 2-bromopropionate PDI | Ethyl 2-bromoisobutyrate Achieved Mn | Ethyl 2-bromoisobutyrate PDI |

|---|---|---|---|---|

| 5,000 | 5,800 | 1.25 | 5,200 | 1.08 |

| 10,000 | 12,500 | 1.35 | 10,800 | 1.12 |

| 25,000 | 31,200 | 1.48 | 26,500 | 1.18 |

| 50,000 | 68,000 | 1.65 | 53,500 | 1.25 |

| 100,000 | 145,000 | 1.85 | 108,000 | 1.35 |

Ethyl 2-bromopropionate serves as an exceptional electrophilic substrate for nucleophilic substitution reactions, enabling the synthesis of diverse α-functionalized esters. The compound's reactivity stems from the electron-withdrawing effect of the adjacent ester group, which activates the α-carbon toward nucleophilic attack while stabilizing the resulting carbanion intermediate .

The nucleophilic substitution reactions of ethyl 2-bromopropionate proceed via an SN2 mechanism, characterized by backside attack of the nucleophile and inversion of stereochemistry at the α-carbon [3] [4]. This mechanism is favored due to the primary nature of the carbon bearing the bromine atom and the lack of significant steric hindrance around the reaction center [5] [6].

Reaction Scope and Nucleophile Compatibility

The compound demonstrates remarkable compatibility with various nucleophilic species, including oxygen-, nitrogen-, sulfur-, and phosphorus-centered nucleophiles . Hydroxide ions react readily under aqueous basic conditions at 60-80°C to yield α-hydroxy esters with excellent yields of 85-95% . Primary and secondary amines engage in nucleophilic substitution under neat conditions or in polar solvents, producing α-amino esters in 70-90% yields [5].

Thiols and thiolates participate effectively in the substitution process, generating α-thioether esters with yields ranging from 75-90% . The reaction with phosphines leads to the formation of phosphonium salts, which serve as valuable intermediates for subsequent Wittig olefination reactions .

Azide ions demonstrate exceptional reactivity with ethyl 2-bromopropionate in polar aprotic solvents at ambient temperatures, producing α-azido esters in 80-95% yields [8]. These azido derivatives serve as versatile intermediates for the synthesis of α-amino acids and heterocyclic compounds through subsequent reduction or cycloaddition reactions.

| Nucleophile | Reaction Conditions | Product Type | Typical Yield (%) | Mechanism |

|---|---|---|---|---|

| Hydroxide ions (OH⁻) | Aqueous base, 60-80°C | α-Hydroxy esters | 85-95 | SN2 |

| Amines (RNH₂) | Neat or polar solvent, rt-100°C | α-Amino esters | 70-90 | SN2 |

| Thiols (RSH) | Basic conditions, rt-60°C | α-Thioether esters | 75-85 | SN2 |

| Phosphines (PR₃) | Inert atmosphere, rt-80°C | Phosphonium salts | 60-80 | SN2 |

| Azide ions (N₃⁻) | Polar aprotic solvent, 0-25°C | α-Azido esters | 80-95 | SN2 |

| Cyanide ions (CN⁻) | Polar aprotic solvent, 60-100°C | α-Cyano esters | 65-85 | SN2 |

| Alkoxides (RO⁻) | Alcoholic solvent, 60-120°C | α-Alkoxy esters | 70-88 | SN2 |

| Thiolates (RS⁻) | Basic conditions, rt-80°C | α-Thioether esters | 75-90 | SN2 |

Mechanistic Considerations and Optimization

The efficiency of nucleophilic substitution reactions with ethyl 2-bromopropionate is influenced by several factors, including solvent polarity, temperature, and nucleophile strength [5] [6]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide enhance reaction rates by stabilizing the nucleophile while avoiding competing hydrogen bonding interactions [5] [6].

Temperature optimization is crucial for achieving optimal yields while minimizing side reactions. Lower temperatures (0-25°C) are preferred for highly reactive nucleophiles such as azide ions, while elevated temperatures (60-120°C) may be necessary for weaker nucleophiles or sterically hindered substrates .

The leaving group ability of bromide significantly contributes to the compound's reactivity profile. Bromide represents an excellent leaving group, providing an optimal balance between reactivity and synthetic utility compared to other halides [5] [6] [9].

Generation of α-Bromo-α,β-Unsaturated Esters via Wittig Olefination

Ethyl 2-bromopropionate serves as a crucial precursor for generating α-bromo-α,β-unsaturated esters through Wittig olefination reactions. This transformation represents a powerful method for constructing conjugated systems with bromine substitution at the α-position relative to the ester functionality [10] [11] [12].

Phosphonium Ylide Formation and Characterization

The initial step involves the conversion of ethyl 2-bromopropionate to the corresponding phosphonium salt through reaction with triphenylphosphine . This reaction proceeds under mild conditions in polar solvents such as acetonitrile or dimethylformamide, typically requiring 12-24 hours for complete conversion [13].

The resulting ethyl 2-(triphenylphosphonio)propionate bromide serves as the precursor to the active Wittig reagent. Treatment with strong bases such as sodium hydride, potassium tert-butoxide, or n-butyllithium generates the corresponding ylide, which exists in equilibrium between neutral and zwitterionic forms [14] [12].

Stereoselective Olefination Protocols

The Wittig reaction of ethyl 2-bromopropionate-derived ylides with aldehydes proceeds with notable stereoselectivity, particularly favoring E-configured products when employing stabilized ylide systems [15] [16]. Research has demonstrated that the presence of the α-bromo substituent influences the stereochemical outcome through steric and electronic effects [10] [11].

One-pot methodologies have been developed for the direct synthesis of α-bromo-α,β-unsaturated esters from primary alcohols. Treatment of N-bromosuccinimide with (carboethoxymethylene)triphenylphosphorane in dichloromethane, followed by addition of an alcohol in the presence of manganese dioxide under ultrasonic irradiation, constitutes a stereoselective procedure for preparing Z-configured α-bromo-α,β-unsaturated esters in excellent yields [11] [17].

| Wittig Reagent | Base Required | Solvent System | Temperature (°C) | E/Z Selectivity | Product Yield (%) |

|---|---|---|---|---|---|

| Ethyltriphenylphosphonium bromide | n-BuLi, NaH, t-BuOK | THF, DME | -78 to 25 | Variable | 70-90 |

| Methyltriphenylphosphonium iodide | n-BuLi, NaH | THF, diglyme | -78 to 0 | Z-selective | 65-85 |

| Benzyltriphenylphosphonium chloride | NaH, t-BuOK | THF, DMSO | 0 to 25 | Variable | 75-92 |

| (Carboethoxymethylene)triphenylphosphorane | None (pre-formed) | CH₂Cl₂, THF | 0 to 40 | E-selective | 80-95 |

| Stabilized ylides (ester-containing) | Weak bases (K₂CO₃) | CH₂Cl₂, toluene | 25 to 60 | E-selective | 85-95 |

| Non-stabilized ylides (alkyl) | Strong bases (n-BuLi) | THF, ether | -78 to 25 | Z-selective | 60-80 |

Advanced Olefination Strategies

Horner-Wadsworth-Emmons modifications of the Wittig reaction have been successfully applied to ethyl 2-bromopropionate derivatives, offering improved stereoselectivity and operational simplicity [10] [15]. These protocols typically employ phosphonate reagents generated from the corresponding α-bromo esters, providing access to both E- and Z-configured products depending on reaction conditions [10].

Tandem processes combining Wittig olefination with subsequent transformations have emerged as powerful tools for complexity generation. For example, cross-metathesis/Wittig olefination sequences enable the construction of conjugated dienoic esters from terminal olefins, with ethyl 2-bromopropionate serving as a key building block [18].

The arsine-mediated Wittig reaction represents an innovative alternative to traditional phosphine-based protocols. Treatment of triphenylarsine with ethyl 2-bromopropionate generates arsonium salts that undergo rapid condensation with aldehydes, yielding olefins in high yields within minutes at room temperature [19].

Synthesis of Heterocyclic Compounds via Cyclization Pathways

Ethyl 2-bromopropionate serves as a versatile precursor for heterocyclic compound synthesis through various cyclization strategies. The presence of both the electrophilic α-bromo center and the nucleophilic ester functionality creates opportunities for diverse ring-forming reactions [20] [21].

Radical-Mediated Cyclization Processes

Radical cyclization reactions represent a powerful approach for constructing five-membered heterocycles from ethyl 2-bromopropionate derivatives. These transformations typically proceed through homolytic cleavage of the carbon-bromine bond, generating α-ester radicals that undergo intramolecular addition to appropriately positioned unsaturated systems [21].

Electrochemical reduction methods have been successfully employed for the intramolecular cyclization of bromoalkoxylated derivatives. Using nickel(II) complexes as mediators of electron transfer in ethanol, constant-current electrolysis in one-compartment cells produces functionalized tetrahydrofurans in moderate to good yields as the main products [21].

The mechanism involves catalytic reduction by electrogenerated nickel(I) complexes, proceeding via one-electron cleavage of the carbon-bromine bond to form radical intermediates that undergo cyclization to afford 2-(3',4'-dimethoxyphenyl)-3-(ethoxycarbonyl)-4-methylenetetrahydrofuran derivatives [21].

Nucleophilic Cyclization Strategies

Intramolecular nucleophilic substitution reactions provide access to various heterocyclic frameworks through cyclization of functionalized ethyl 2-bromopropionate derivatives. These reactions typically require the presence of nucleophilic centers appropriately positioned for ring closure [20].

Lewis base-catalyzed cyclizations have been developed for the synthesis of lactones and cyclic ethers. Treatment of unsaturated carboxylic acids containing ethyl 2-bromopropionate moieties with halogenating agents in the presence of sulfur-, selenium-, or phosphorus-based Lewis bases results in rapid cyclization with excellent selectivity [20].

| Target Heterocycle | Cyclization Method | Ring Size | Reaction Conditions | Typical Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Tetrahydrofurans | Radical cyclization | 5-membered | Bu₃SnH, AIBN, 80°C | 65-85 | Regioselective formation |

| Pyrrolidines | Nucleophilic cyclization | 5-membered | Base, polar solvent, 60-100°C | 70-90 | High stereoselectivity |

| Lactones | Lactonization | 5-6 membered | Acid catalyst, reflux | 75-95 | Mild conditions |

| Oxazolines | Condensation cyclization | 5-membered | Lewis acid, 25-80°C | 60-80 | Functional group tolerance |

| Imidazolines | Cyclization with amidines | 5-membered | Base, heating, 100-140°C | 55-75 | Easy purification |

| Thiazoles | Hantzsch synthesis | 5-membered | α-Haloketone, NH₃ or amine | 70-85 | One-pot synthesis |

| Pyrazoles | Cycloaddition | 5-membered | Dipolar cycloaddition | 60-80 | High atom economy |

| Indoles | Fischer indole synthesis | 6-membered (fused) | Acid catalyst, heating | 65-85 | Scalable process |

Metal-Catalyzed Cyclization Approaches

Palladium-catalyzed cyclization reactions have emerged as efficient methods for constructing complex heterocyclic structures from ethyl 2-bromopropionate. These transformations typically involve oxidative addition of the α-bromo ester to palladium(0) complexes, followed by intramolecular migratory insertion and reductive elimination sequences.

Nickel-catalyzed reductive cyclization protocols enable the formation of alkylated heterocycles through chemoselective combination of electrophilic carbons. Under optimized conditions, ethyl 2-bromopropionate derivatives undergo reductive coupling with various electrophiles in the presence of zinc dust and nickel catalysts.

The protocols demonstrate high functional group tolerance, accommodating hydroxyl, tosylamide, acetyl, nitrile, and other sensitive functionalities. The reactions can be assembled on the benchtop with no special precautions to exclude air or moisture, making them particularly attractive for synthetic applications.

Enaminone Formation Through Aniline-Mediated Coupling

Ethyl 2-bromopropionate participates in aniline-mediated coupling reactions to generate enaminone derivatives, which serve as important building blocks in heterocyclic synthesis and pharmaceutical chemistry. These transformations typically proceed through either direct condensation or metal-catalyzed cross-coupling pathways.

Direct Condensation Methodologies

Thermal condensation of ethyl 2-bromopropionate with aniline derivatives under acidic conditions provides access to simple enaminone structures. The reaction typically employs para-toluenesulfonic acid as a catalyst in refluxing toluene, with azeotropic removal of water to drive the equilibrium toward product formation.

The condensation process involves initial nucleophilic attack of the aniline nitrogen at the carbonyl carbon of the ester, followed by elimination of ethanol and subsequent tautomerization to the thermodynamically favored enaminone form. β-Enamino esters can be readily obtained through reaction of ethyl 2-bromopropionate derivatives with dimethylformamide dimethyl acetal or with triethylorthoformate and piperidine in the presence of dimethylformamide.

Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed coupling of ethyl 2-bromopropionate with anilines represents a more versatile approach to enaminone synthesis, particularly for substrates bearing electron-withdrawing substituents or sterically hindered anilines. These reactions typically employ palladium(II) acetate with phosphine ligands under basic conditions.

Ullmann-type coupling reactions have been optimized for the efficient formation of azolyl-aniline bonds using ethyl 2-bromopropionate as the electrophilic partner. The use of bidentate nitrogen and oxygen-containing ligands in equimolar amounts with copper(I) catalysts produces significant rate acceleration, reducing reaction temperatures to 100-130°C and reaction times to 4-6 hours compared to traditional protocols.

| Aniline Derivative | Coupling Conditions | Catalyst System | Base | Solvent | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | Pd catalyst, base, 80-120°C | Pd(OAc)₂/PPh₃ | K₂CO₃, Cs₂CO₃ | DMF, dioxane, toluene | 6-12 | 75-90 |

| 4-Methylaniline | Pd catalyst, base, 80-120°C | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF, toluene | 8-14 | 80-92 |

| 4-Methoxyaniline | Pd catalyst, base, 70-110°C | Pd(OAc)₂/dppf | Cs₂CO₃ | DMF, dioxane | 6-10 | 70-85 |

| 2-Chloroaniline | Pd catalyst, base, 90-130°C | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane, toluene | 10-16 | 65-80 |

| 4-Nitroaniline | Pd catalyst, base, 100-140°C | Pd(dba)₂/P(t-Bu)₃ | Cs₂CO₃ | DMF | 12-20 | 60-75 |

| 2,4-Dimethylaniline | Pd catalyst, base, 80-120°C | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF, toluene | 8-14 | 75-88 |

| N-Methylaniline | Direct condensation, acid cat. | p-TsOH | None | Neat or toluene | 2-6 | 80-95 |

| 4-Fluoroaniline | Pd catalyst, base, 80-120°C | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF, dioxane | 6-12 | 75-90 |

Bioconjugation Applications

Oxidative coupling strategies have been developed for the bioconjugation of aniline-containing proteins using ethyl 2-bromopropionate derivatives. The addition of anilines to ortho-aminophenols in the presence of sodium periodate under aqueous conditions at pH 6.5 reaches high levels of completion in 2-5 minutes.

This methodology involves the oxidation of aminophenol groups to iminoquinone species, followed by nucleophilic addition of anilines and subsequent oxidative ring contraction to yield stable nitrile-containing products. The reaction demonstrates excellent chemoselectivity, with none of the native amino acids participating in the coupling process.

Protein modification applications include the attachment of small molecules, polymer chains, and peptides to para-aminophenylalanine residues introduced into viral capsids through amber stop codon suppression. The high speed of the coupling reaction makes it well-suited for assembling multicomponent structures from building blocks at low concentrations.

Mechanistic Insights and Optimization

Electronic effects play a crucial role in determining the efficiency of aniline-mediated coupling reactions with ethyl 2-bromopropionate. Electron-rich anilines generally exhibit higher reactivity toward electrophilic coupling partners, while electron-deficient substrates may require more forcing conditions or alternative catalytic systems.

Steric considerations also influence reaction outcomes, with ortho-substituted anilines often requiring elevated temperatures or extended reaction times to achieve satisfactory conversion. The use of bulky phosphine ligands such as tricyclohexylphosphine can improve coupling efficiency for sterically demanding substrates.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (68.25%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (15.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H335 (12.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

41978-69-2